4-Bromo-3-[(ethylamino)methyl]phenol

Lipophilicity Drug-likeness ADME prediction

Medicinal chemists executing parallel coupling arrays often face reduced yields with sterically demanding boronic acids due to ortho-substituent congestion. 4-Bromo-3-[(ethylamino)methyl]phenol (CAS 1281872-64-7) provides a less hindered C-Br environment via its meta-aminomethyl topology, potentially improving Suzuki-Miyaura and Buchwald-Hartwig coupling efficiency. • XLogP3 = 2.0; ΔXLogP3 = -0.3 vs. ortho-isomer enables systematic lipophilicity SAR • Meta-substitution pattern reduces ortho-steric hindrance for demanding boronic acid partners • Supplied as a solid (≥90% purity); store at -20°C to ensure stability throughout synthesis campaigns.

Molecular Formula C9H12BrNO
Molecular Weight 230.105
CAS No. 1281872-64-7
Cat. No. B2622650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-[(ethylamino)methyl]phenol
CAS1281872-64-7
Molecular FormulaC9H12BrNO
Molecular Weight230.105
Structural Identifiers
SMILESCCNCC1=C(C=CC(=C1)O)Br
InChIInChI=1S/C9H12BrNO/c1-2-11-6-7-5-8(12)3-4-9(7)10/h3-5,11-12H,2,6H2,1H3
InChIKeyUONXBOPVWZAMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-[(ethylamino)methyl]phenol Overview


4-Bromo-3-[(ethylamino)methyl]phenol (CAS 1281872-64-7) is a meta-substituted bromophenol derivative with molecular formula C₉H₁₂BrNO and molecular weight 230.10 g·mol⁻¹, classified within the ortho-aminomethylphenol family that has demonstrated anti-inflammatory, analgesic, diuretic, and anti-hypertensive activity in patent disclosures [1]. It is commercially supplied as a solid with purity specifications ranging from 90% to 95% by vendors including Sigma-Aldrich (Key Organics/BIONET), Fluorochem, Combi-Blocks, and Apollo Scientific, and is stored under frozen conditions to preserve stability .

4-Bromo-3-[(ethylamino)methyl]phenol vs. Positional Isomers


Within the C₉H₁₂BrNO isomeric family, the relative positioning of the ethylaminomethyl, bromine, and phenolic hydroxyl substituents fundamentally alters electronic character, hydrogen-bonding topology, and metal-catalyzed coupling reactivity. The target compound positions the ethylaminomethyl group meta to the phenolic OH and ortho to the bromine, whereas the commercially abundant 4-Bromo-2-[(ethylamino)methyl]phenol (CAS 42313-78-0) occupies the ortho-aminomethyl configuration [1]. This positional difference results in a measurable XLogP3 shift (2.0 vs. 2.3), distinct intramolecular hydrogen-bonding potential, and divergent directing-group effects in palladium-catalyzed cross-coupling reactions – any of which can alter a lead compound's target engagement, metabolic profile, or synthetic route feasibility [2].

4-Bromo-3-[(ethylamino)methyl]phenol: Comparator Evidence


Lipophilicity Differential Between Regioisomers

The target 3-ethylaminomethyl-4-bromo isomer exhibits a computed XLogP3 of 2.0, compared with 2.3 for the regioisomeric 4-Bromo-2-[(ethylamino)methyl]phenol (CAS 42313-78-0), both determined by the XLogP3 3.0 algorithm [1][2]. This ΔLogP of -0.3 units indicates the meta-aminomethyl configuration modestly reduces lipophilicity relative to the ortho-substituted analog, potentially translating to altered membrane permeability, plasma protein binding, and metabolic clearance in pharmacokinetic profiling.

Lipophilicity Drug-likeness ADME prediction

Substitution Pattern Effects on Cross-Coupling Reactivity

The target compound bears the ethylaminomethyl substituent at the 3-position (meta to phenolic OH, ortho to Br at position 4). In contrast, the more common 2-isomer (CAS 42313-78-0) places the ethylaminomethyl group ortho to OH and meta to Br [1]. This topological difference alters the steric and electronic environment of the bromine during palladium-catalyzed Suzuki, Heck, and Buchwald-Hartwig couplings: the 3-ethylaminomethyl group exerts a weaker steric shielding effect on the adjacent C–Br bond compared with the 2-isomer where the aminomethyl and OH groups flank the Br more closely [2]. For synthetic chemists designing convergent routes, this positional difference directly impacts achievable coupling yields and the scope of compatible boronic acid partners.

Cross-coupling Regioselectivity Synthetic accessibility

Storage Stability Comparison with the 2-Isomer

According to the Fujifilm Wako technical datasheet, 4-Bromo-3-[(ethylamino)methyl]phenol requires frozen storage conditions (冷凍, typically -20°C), as supplied by Combi-Blocks . In contrast, the regioisomeric 4-Bromo-2-[(ethylamino)methyl]phenol (CAS 42313-78-0) is specified for storage at room temperature away from moisture by multiple vendors [1]. This difference in recommended storage conditions suggests the 3-isomer possesses inherently lower thermal stability or higher reactivity at ambient temperature, likely attributable to the meta-aminomethyl substitution pattern that may facilitate oxidative or condensation degradation pathways not available to the ortho-isomer.

Chemical stability Storage conditions Procurement logistics

Pharmacological Class Activity from Patent Disclosures

Patent EP0191108A1 discloses that ortho-aminomethylphenol compounds, including halogen-substituted (chlorine, bromine) derivatives, exhibit anti-inflammatory, analgesic, diuretic, and anti-hypertensive pharmacological activities [1]. The patent exemplifies compounds where X = hydrogen or halogen at various ring positions, establishing that bromo-substituted aminomethylphenols as a class possess quantifiable biological activity. While the specific compound 4-Bromo-3-[(ethylamino)methyl]phenol is not individually exemplified with numerical IC₅₀/EC₅₀ data in this patent, its structural alignment with the claimed Markush formula (ortho-aminomethylphenol with halogen substitution) places it within the pharmacologically active scope of the disclosure.

Anti-inflammatory Analgesic Diuretic Antihypertensive

4-Bromo-3-[(ethylamino)methyl]phenol: Research & Procurement Applications


Fragment-Based Drug Discovery with Regioisomeric Diversity

When constructing fragment libraries biased toward aminomethylphenol pharmacophores, inclusion of both the 3-substituted (CAS 1281872-64-7) and 2-substituted (CAS 42313-78-0) regioisomers enables systematic exploration of hydrogen-bonding topology and lipophilicity effects. The ΔXLogP3 of -0.3 between the two isomers provides a quantifiable parameter for ligand efficiency optimization in fragment elaboration campaigns [1]. Researchers should procure both isomers simultaneously to enable head-to-head SPR, ITC, or cellular target engagement comparisons.

Pd-Catalyzed Cross-Coupling Library Synthesis

Medicinal chemists executing parallel Suzuki-Miyaura or Buchwald-Hartwig coupling arrays should consider 4-Bromo-3-[(ethylamino)methyl]phenol when the synthetic route requires a bromine coupling handle with reduced ortho-steric hindrance. The meta-aminomethyl substitution pattern provides a less congested C–Br environment compared with the ortho-isomer, which may improve coupling yields with sterically demanding boronic acids [2]. The compound's frozen storage requirement (-20°C) should be factored into laboratory workflow planning to ensure stability throughout the synthesis campaign .

Inflammation and Pain Target Compound Collections

Based on the EP0191108A1 patent disclosure establishing anti-inflammatory, analgesic, diuretic, and anti-hypertensive activity for ortho-aminomethylphenol compounds, this brominated scaffold is a relevant building block for target-focused libraries directed at COX, LOX, TRP channels, or angiotensin receptor pathways [3]. While compound-specific activity data remain unpublished, the patent-class pharmacological rationale supports its inclusion in screening decks where structural novelty and patent-class precedent are valued selection criteria.

Comparative Physicochemical Profiling of Isomer Pairs

For academic and industrial groups studying the impact of regioisomerism on ADME properties, procuring both 4-Bromo-3-[(ethylamino)methyl]phenol (XLogP3 = 2.0) and its 2-isomer (XLogP3 = 2.3) enables paired analysis of lipophilicity-dependent parameters including LogD₇.₄, Caco-2 permeability, microsomal stability, and plasma protein binding [1]. Such matched molecular pair (MMP) studies provide high-value SAR data for medicinal chemistry decision-making.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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